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Introduction
(4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid is a specialized arylboronic acid

derivative of significant interest to researchers in medicinal chemistry and materials science. Its

unique trifunctional substitution pattern—a methoxy group, an N-phenylsulfamoyl moiety, and a

boronic acid functional group—suggests its potential as a versatile building block in Suzuki-

Miyaura cross-coupling reactions and as a scaffold for the development of novel therapeutic

agents and functional materials. The boronic acid group, in particular, offers a gateway to

diverse chemical transformations and interactions.

This guide provides a comprehensive overview of the anticipated physical properties of (4-
Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid. In the absence of a complete

experimental dataset for this specific molecule, this document leverages established analytical

principles and data from structurally similar compounds to provide a robust predictive

framework for its characterization. The methodologies detailed herein are grounded in

established laboratory practices and are designed to ensure scientific rigor and reproducibility.
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Molecular Structure and Chemical Identifiers
A precise understanding of the molecule's structure is the foundation for predicting its physical

and chemical behavior.

Figure 1: 2D Chemical Structure of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid.

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name
(4-Methoxy-3-(N-

phenylsulfamoyl)phenyl)boronic acid

Molecular Formula C₁₃H₁₄BNO₅S

Molecular Weight 323.13 g/mol

SMILES
COC1=C(C=C(C=C1)B(O)O)S(=O)

(=O)NC2=CC=CC=C2

InChI

InChI=1S/C13H14BNO5S/c1-19-12-6-5-

9(14(15)16)7-11(12)21(17,18)13-8-3-2-4-

10(8)13/h2-8,13,15-16H,1H3

InChIKey YZGHXGNACFJSON-UHFFFAOYSA-N

Predicted Physical Properties
Direct experimental data for the target molecule is not readily available. The following

properties are predicted based on data from close structural analogs. The primary analog used

for comparison is (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid[1], which shares the

core phenylboronic acid scaffold with a methoxy group at the 4-position and a sulfonamide-

based group at the 3-position.

Table 2: Predicted Physical Properties
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Property Predicted Value/Range
Basis for Prediction &
Expert Insights

Physical Form
White to off-white crystalline

powder

Arylboronic acids are typically

crystalline solids at room

temperature. The presence of

polar functional groups

capable of hydrogen bonding

(B(OH)₂, N-H, SO₂) will favor a

well-ordered crystalline lattice.

Melting Point 260-285 °C

Based on the melting point of

the morpholino analog (270-

276 °C)[1]. The substitution of

a phenyl group for the

morpholino group may slightly

alter crystal packing and

intermolecular forces, but a

similar high melting point is

expected due to the rigid, polar

nature of the molecule.

Solubility

Soluble in DMSO, DMF, and

methanol; sparingly soluble in

water and non-polar organic

solvents.

The solubility of 4-

methoxyphenylboronic acid in

DMSO and methanol provides

a baseline[2]. The large, polar

N-phenylsulfamoyl group will

enhance solubility in polar

aprotic solvents like DMSO

and DMF. Water solubility is

expected to be low due to the

hydrophobicity of the two

phenyl rings, despite the

presence of hydrogen bonding

groups.

Density ~1.4 g/cm³ Based on the density of the

morpholino analog (1.44

g/cm³)[1]. The densities of the
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two analogs are expected to

be very similar.

pKa ~8.5 - 9.5

The pKa of the boronic acid is

influenced by the electronic

nature of the substituents on

the aryl ring. The electron-

withdrawing sulfamoyl group is

expected to lower the pKa

relative to unsubstituted

phenylboronic acid, making it

slightly more acidic.

The Boroxine Equilibrium: A Critical Consideration
A crucial aspect of boronic acid chemistry is their propensity to undergo dehydration to form a

cyclic trimeric anhydride known as a boroxine.[3] This equilibrium is dynamic and influenced by

factors such as solvent, temperature, and the presence of water.

Boronic Acid Monomer
Boroxine Trimer

3 x Ar-B(OH)₂
(ArBO)₃

- 3 H₂O

+ 3 H₂O

+ 3 H₂O

Click to download full resolution via product page

Figure 2: Equilibrium between the boronic acid monomer and its boroxine trimer.

Expert Insight: The presence of boroxine can significantly impact experimental results. It may

present as an impurity in analytical characterization (e.g., in NMR or mass spectra) and can

affect reactivity in synthetic applications. It is standard practice to either use freshly prepared

boronic acids or to ensure reaction conditions (e.g., presence of water) favor the monomeric

form.[4]
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Methodologies for Physicochemical
Characterization
The following section details the essential experimental protocols for the comprehensive

characterization of (4-Methoxy-3-(N-phenylsulfamoyl)phenyl)boronic acid.

Spectroscopic Analysis
NMR is the cornerstone for structural elucidation. A combination of ¹H, ¹³C, and ¹¹B NMR

experiments provides a complete picture of the molecular framework.

Protocol: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆). DMSO is an excellent solvent for this class of compounds and its

residual solvent peak does not typically interfere with key signals.

¹H NMR Acquisition: Acquire a proton NMR spectrum. Key expected signals include:

Aromatic protons on the substituted phenyl ring (3H).

Aromatic protons on the N-phenyl ring (5H).

A singlet for the methoxy protons (~3.8 ppm).

A broad singlet for the N-H proton.

A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Expect signals for all 13 unique

carbon atoms. The carbon attached to the boron atom will have a characteristic chemical

shift.

¹¹B NMR Acquisition: Acquire a boron-11 NMR spectrum. A broad singlet in the range of 20-

30 ppm is expected for the trigonal planar boronic acid. The presence of a sharper signal

around 5-10 ppm could indicate the formation of a tetrahedral boronate species.
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Data Processing: Process the spectra using appropriate software. Reference the spectra to

the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass spectrometry is critical for confirming the molecular weight and providing information

about the compound's fragmentation pattern. Electrospray ionization (ESI) is a suitable

technique for this polar molecule.[5]

Protocol: LC/MS Analysis

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a mixture

of methanol and water.

Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient

elution with mobile phases of water (containing 0.1% formic acid) and acetonitrile (containing

0.1% formic acid).

Ionization: Analyze the eluent using an ESI source in both positive and negative ion modes.

Mass Analysis: In positive ion mode, expect to observe the [M+H]⁺ ion. In negative ion

mode, the [M-H]⁻ ion is expected. High-resolution mass spectrometry (HRMS) should be

used to confirm the elemental composition to within 5 ppm.

Tandem MS (MS/MS): Perform fragmentation analysis on the parent ion to aid in structural

confirmation. Key expected fragmentations include the loss of water, and cleavage of the

sulfonamide bond.

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol: ATR-IR Analysis

Sample Preparation: Place a small amount of the crystalline powder directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands:

~3300-3200 cm⁻¹ (broad): O-H stretch of the B(OH)₂ group.
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~3250 cm⁻¹: N-H stretch of the sulfonamide.

~1600, 1500, 1450 cm⁻¹: C=C stretching of the aromatic rings.

~1350-1320 cm⁻¹ and ~1160-1140 cm⁻¹: Asymmetric and symmetric S=O stretching of

the sulfonamide group, respectively.

~1250 cm⁻¹: C-O stretching of the methoxy group.

~1350 cm⁻¹ (broad): B-O stretching.

Thermal Analysis
Thermal analysis provides information on melting point, decomposition, and thermal stability.

Protocol: DSC and TGA Analysis

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere at a

controlled rate (e.g., 10 °C/min). The onset of the endothermic peak will correspond to the

melting point.

Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere at a

controlled rate (e.g., 10 °C/min). Monitor the mass loss as a function of temperature. This

can reveal dehydration events (boroxine formation) and the onset of thermal decomposition.

Chromatographic Purity Assessment
Chromatographic methods are essential for determining the purity of the compound.

TLC is a rapid and effective method for monitoring reaction progress and assessing purity. A

specific staining method can be used for the selective visualization of boronic acids.[6][7]

Protocol: TLC with Curcumin Staining

Plate Spotting: Dissolve the sample in a suitable solvent (e.g., methanol) and spot it onto a

silica gel TLC plate.
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Elution: Develop the plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate

and hexanes).

Visualization: After development, dry the plate and dip it into a solution of curcumin. Boronic

acids will appear as distinct red spots due to the formation of a boron-curcumin complex.

HPLC provides a quantitative measure of purity. A post-column reaction can be employed for

highly selective detection of boronic acids in complex mixtures.[8][9]

Protocol: HPLC with Post-Column Derivatization

Chromatographic Separation:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Gradient elution with water and acetonitrile (both containing 0.1%

trifluoroacetic acid).

Flow Rate: 1.0 mL/min.

Detection: UV detector at a wavelength where the analyte absorbs (e.g., 254 nm).

Post-Column Reaction (for selective detection):

After the analytical column, mix the eluent with a solution of alizarin in a suitable buffer.

Pass the mixture through a reaction coil at an elevated temperature (e.g., 50 °C) to

facilitate the formation of a fluorescent boronate-alizarin complex.

Detection: Monitor the fluorescence at an appropriate excitation and emission wavelength.

This provides high selectivity for the boronic acid-containing analyte.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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